A Technical Guide to the Three Core Subtypes of Cancer-Associated Fibroblasts
A Technical Guide to the Three Core Subtypes of Cancer-Associated Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Cancer-Associated Fibroblasts (CAFs) represent a heterogeneous and plastic population of stromal cells within the tumor microenvironment (TME) that play a critical role in cancer progression, metastasis, and response to therapy. Understanding the distinct functions of CAF subtypes is paramount for the development of targeted therapeutics. This guide provides an in-depth overview of the three most extensively characterized CAF subtypes: myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs).
Core Subtypes of Cancer-Associated Fibroblasts
Recent advances in single-cell technologies have enabled the deconvolution of the complex CAF landscape, leading to the identification of functionally distinct subpopulations. The three primary subtypes—myCAFs, iCAFs, and apCAFs—are distinguished by their unique gene expression profiles, secretomes, and interactions with other components of the TME.
Myofibroblastic CAFs (myCAFs)
Characterized by their prominent contractile properties, myCAFs are instrumental in remodeling the extracellular matrix (ECM), which promotes tumor cell invasion and metastasis.[1] These cells are often found in close proximity to cancer cells.[2] The activation and function of myCAFs are predominantly driven by the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][4]
Inflammatory CAFs (iCAFs)
iCAFs are defined by their robust secretome of inflammatory cytokines and chemokines, which play a crucial role in modulating the immune landscape of the tumor.[2] These secreted factors can recruit immunosuppressive cells and promote chronic inflammation, thereby fostering a pro-tumorigenic environment.[5] The differentiation and activation of iCAFs are largely regulated by the Interleukin-1 (IL-1) and subsequent JAK/STAT signaling pathways.[6][7]
Antigen-Presenting CAFs (apCAFs)
A more recently identified subtype, apCAFs, possess the unique ability to present antigens to T cells via MHC class II molecules.[8] Their role in the anti-tumor immune response is complex and appears to be context-dependent. The induction of the apCAF phenotype is stimulated by Interferon-gamma (IFN-γ) through the JAK/STAT signaling pathway.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and prevalence of the three core CAF subtypes.
Table 1: Key Markers for CAF Subtype Identification
| Subtype | Primary Markers | Other Associated Markers |
| myCAFs | α-SMA (ACTA2)[2] | FAP, PDGFRβ, Podoplanin (PDPN), Collagen I[2][10] |
| iCAFs | IL-6, CXCL12, CCL2[11] | PDGFRα, Ly6C[12] |
| apCAFs | MHC class II (e.g., HLA-DR), CD74[8] | CD45-, EpCAM-, CD31-, PDPN+[12] |
Table 2: Relative Abundance of CAF Subtypes in Different Cancers
| Cancer Type | myCAF Proportion | iCAF Proportion | apCAF Proportion | Reference |
| Pancreatic Cancer | Most abundant in late-stage | Most abundant in early-stage | Present | [13] |
| Breast Cancer | Present | Present | Present | [14] |
| Lung Cancer | Present | Present | Present | [15] |
Table 3: Secretome Profile of Inflammatory CAFs (iCAFs)
| Cytokine/Chemokine | Function in TME | Typical Concentration Range (in vitro) | Reference |
| IL-6 | Promotes tumor cell proliferation, inflammation, immunosuppression | 100-10,000 pg/mL | [11][16] |
| CXCL12 | Recruits immunosuppressive cells, promotes angiogenesis | 100-5,000 pg/mL | [11][17] |
| CCL2 | Recruits monocytes/macrophages | 50-2,000 pg/mL | [11] |
| LIF | Promotes iCAF phenotype (autocrine signaling) | Not widely reported | [3] |
Signaling Pathways
The functional identity of each CAF subtype is governed by distinct signaling pathways, which are initiated by specific cytokines present in the TME.
Myofibroblastic CAF (myCAF) Signaling
The differentiation and activation of myCAFs are primarily driven by TGF-β secreted by cancer cells. This signaling cascade proceeds through the canonical SMAD pathway, leading to the expression of myofibroblastic markers and ECM components.
Caption: TGF-β signaling pathway in myCAFs.
Inflammatory CAF (iCAF) Signaling
The iCAF phenotype is induced by pro-inflammatory cytokines such as IL-1. This leads to the activation of the JAK/STAT pathway, resulting in the transcription of numerous inflammatory mediators, including IL-6, which can act in an autocrine and paracrine manner.
Caption: IL-1/JAK/STAT signaling in iCAFs.
Antigen-Presenting CAF (apCAF) Signaling
IFN-γ, often secreted by activated T cells, is a key driver of the apCAF phenotype. Similar to iCAFs, this involves the JAK/STAT pathway, but in this context, it leads to the upregulation of MHC class II molecules, enabling antigen presentation.
Caption: IFN-γ/JAK/STAT signaling in apCAFs.
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of CAF subtypes. Below are overviews of key experimental protocols.
Isolation of CAFs by Fluorescence-Activated Cell Sorting (FACS)
This protocol outlines a general strategy for isolating CAF subtypes from fresh tumor tissue. Specific antibody panels will need to be optimized based on the tumor type and the specific markers of interest.
Caption: FACS workflow for CAF subtype isolation.
Protocol Steps:
-
Tissue Dissociation: Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase, DNase) to obtain a single-cell suspension.
-
Antibody Staining: Incubate the single-cell suspension with a panel of fluorescently labeled antibodies targeting cell surface markers. A common initial step is to exclude hematopoietic (CD45+), epithelial (EpCAM+), and endothelial (CD31+) cells.
-
FACS Analysis and Sorting: Analyze the stained cells on a flow cytometer. Gate on the live, single, non-hematopoietic, non-epithelial, and non-endothelial cell population. Within this population, further gate to isolate CAF subtypes based on specific marker expression (e.g., PDPN+ for total CAFs, then further subdivided by MHC-II and Ly6C expression).[12][18]
-
Post-Sort Analysis: The purity of the sorted populations can be verified by re-analyzing a small aliquot of the sorted cells or by downstream applications such as qPCR for marker genes.
Single-Cell RNA Sequencing (scRNA-seq) Analysis
scRNA-seq provides a powerful tool for unbiasedly identifying and characterizing CAF heterogeneity.
Caption: scRNA-seq workflow for CAF analysis.
Protocol Steps:
-
Single-Cell Suspension Preparation: Prepare a high-quality single-cell suspension from either whole tumor tissue or FACS-sorted CAFs.
-
Library Preparation: Utilize a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and prepare barcoded cDNA libraries.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer.
-
Data Analysis:
-
Quality Control: Filter out low-quality cells and genes.
-
Clustering: Perform unsupervised clustering to group cells with similar transcriptomic profiles.
-
Annotation: Identify CAF clusters based on the expression of known fibroblast markers (e.g., COL1A1, DCN). Further annotate CAF sub-clusters as myCAFs, iCAFs, and apCAFs based on the expression of their respective marker genes.[19][20]
-
Downstream Analysis: Perform differential gene expression analysis, trajectory inference to understand CAF differentiation paths, and ligand-receptor analysis to map interactions with other TME cells.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF) for CAF Subtype Visualization
IHC and IF are essential for visualizing the spatial distribution and co-localization of different CAF subtypes within the tumor tissue. Double or multiplex staining is particularly informative.
General Double Staining Protocol (Sequential):
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval using an appropriate buffer and heating method.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody 1: Incubate with the first primary antibody (e.g., rabbit anti-α-SMA).
-
Secondary Antibody 1 & Detection: Incubate with an HRP-conjugated anti-rabbit secondary antibody, followed by a brown chromogen (e.g., DAB).
-
Elution/Denaturation (Optional but recommended): Use a stripping buffer or heat-induced epitope retrieval to remove the first antibody complex.
-
Primary Antibody 2: Incubate with the second primary antibody from a different species (e.g., mouse anti-IL-6).
-
Secondary Antibody 2 & Detection: Incubate with an AP-conjugated anti-mouse secondary antibody, followed by a red chromogen (e.g., Fast Red).
-
Counterstain and Mounting: Counterstain with hematoxylin (B73222) and mount the coverslip.[21][22]
This guide provides a foundational understanding of the three core CAF subtypes. Further research into the plasticity and interplay between these subtypes will be crucial for developing effective CAF-targeted cancer therapies.
References
- 1. Protein expression patterns in cancer-associated fibroblasts and cells undergoing the epithelial-mesenchymal transition in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Interaction With Cancer-Associated Fibroblasts in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-1-induced JAK/STAT signaling is antagonized by TGF-β to shape CAF heterogeneity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of STAT-signaling pathway on cancer-associated fibroblasts in colorectal cancer and its role in immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Biology of Cancer-Associated Fibroblasts in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Different Expression and Clinical Implications of Cancer-Associated Fibroblast (CAF) Markers in Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPY‐Induced iCAFs Cultivate an Immunosuppressive Microenvironment in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Functional Heterogeneity of Carcinoma-Associated Fibroblasts with Distinct IL-6 Mediated Therapy Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hidden forces: the impact of cancer-associated fibroblasts on non-small cell lung cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct populations of inflammatory fibroblasts and myofibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IFNγ and TNFα drive an inflammatory secretion profile in cancer‐associated fibroblasts from human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Single‐cell RNA sequencing to explore cancer‐associated fibroblasts heterogeneity: “Single” vision for “heterogeneous” environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. Immunohistochemistry Double Staining Protocol - IHC WORLD [ihcworld.com]
- 22. Double staining immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
